

# Pictilisib Clinical Trial Design and Endpoints: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Pictilisib

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## Drug Background and Mechanism of Action

**Pictilisib (GDC-0941)** is an orally bioavailable, potent, and selective **class I pan-phosphatidylinositol 3-kinase (PI3K) inhibitor** that targets all four isoforms of class I PI3Ks (p110 $\alpha$ , p110 $\beta$ , p110 $\delta$ , and p110 $\gamma$ ). It prevents the formation of **phosphatidylinositol (3,4,5)-trisphosphate (PIP3)** by binding to the ATP-binding pocket of PI3K, thereby inhibiting downstream signaling through the **PI3K-AKT-mTOR pathway**. This pathway is frequently deregulated in cancer and plays a key role in cell growth, survival, and migration. Preclinical data demonstrated that **pictilisib** increased the antitumor activity of taxanes and, in combination with trastuzumab, synergistically inhibited cell proliferation in HER2-amplified breast cancer cell lines. The drug exhibited a **dose-proportional pharmacokinetic profile** with rapid absorption following oral administration.

The development of **pictilisib** originated from a collaborative research program between academic institutions and industry partners. The compound was discovered through a partnership that included the Institute of Cancer Research (ICR), the Ludwig Institute for Cancer Research, Cancer Research Horizons, and Piramed Pharma, later licensed to Genentech (Roche) for clinical development. This collaborative effort represented one of the first PI3K inhibitors to enter clinical trials worldwide and laid the foundation for subsequent PI3K-targeted therapies [1].

## Clinical Trial Designs and Populations

## Phase Ib Dose-Escalation Study (NCT00960960)

This **open-label, multicenter, multischedule phase Ib study** evaluated **pictilisib** in combination with various established therapies for locally recurrent or metastatic breast cancer. The study employed a **three-part design** with distinct patient populations and treatment regimens:

- **Parts 1 and 2:** Comprised both a **3 + 3 dose escalation stage** and a **cohort expansion stage** evaluating **pictilisib** (60–330 mg) in combination with paclitaxel (90 mg/m<sup>2</sup>) with or without bevacizumab (10 mg/kg) or trastuzumab (2–4 mg/kg). The primary objectives were evaluating safety, identifying **dose-limiting toxicities (DLTs)**, and establishing the **maximum tolerated dose (MTD)** of **pictilisib** in these combinations.
- **Part 3:** Employed a **3 + 3 dose escalation design** assessing **pictilisib** (260 mg) in combination with letrozole (2.5 mg) in postmenopausal women with **hormone receptor-positive disease**.

The patient population across all parts required histologically confirmed locally recurrent or metastatic breast adenocarcinoma with adequate hematologic and end-organ function. Patients in the paclitaxel-containing arms (Parts 1 and 2) had **HER2-negative tumors** (except those in the trastuzumab cohort) and could not have received more than two prior chemotherapy regimens for metastatic disease. Patients in the letrozole combination arm (Part 3) were required to have **hormone receptor-positive disease** and could not have received more than one prior chemotherapy regimen or more than two prior endocrine therapies for metastatic disease. Disease measurable by **RECIST v1.0** was required for all participants [2].

## Phase II Randomized Study (FERGI, NCT01437566)

The **FERGI trial** was a **two-part, randomized, double-blind, placebo-controlled, phase II study** investigating **pictilisib** plus fulvestrant versus placebo plus fulvestrant in patients with **estrogen receptor-positive, HER2-negative advanced breast cancer** resistant to aromatase inhibitor therapy. The study employed a sophisticated design to address the potential role of **PIK3CA mutation status** in treatment response:

- **Part 1:** Enrolled patients regardless of PIK3CA mutation status and randomized them 1:1 to **pictilisib** (340 mg) or placebo, plus fulvestrant (500 mg).

- **Part 2:** Enrolled only patients with **confirmed PIK3CA mutations** and randomized them 2:1 to **pictilisib** (260 mg) or placebo, plus fulvestrant.

Stratification factors in Part 1 included presence or absence of PIK3CA mutation, primary or secondary aromatase inhibitor resistance, and measurable or non-measurable disease. In Part 2, stratification was based on previous aromatase inhibitor treatment for advanced disease versus relapse during or within 6 months of adjuvant therapy, and measurable versus non-measurable disease. The **primary endpoint** for both parts was **progression-free survival (PFS)** in the intention-to-treat population [3].

Table 1: Summary of **Pictilisib** Clinical Trial Designs

| Trial Identifier   | Phase | Design   | Patient Population                             | Interventions  | Primary Endpoints  |
|--------------------|-------|--|--|--|--|
| NCT00960960 [2]    | Ib    | Open-label, multischedule, dose escalation             | Locally recurrent or metastatic breast cancer  | Pictilisib + paclitaxel ± bevacizumab/trastuzumab; or Pictilisib + letrozole | Safety, tolerability, DLTs, MTD, recommended Phase II dose |
| NCT01437566 [3]    | II    | Two-part, randomized, double-blind, placebo-controlled | ER+, HER2-advanced breast cancer, AI-resistant | Pictilisib + fulvestrant vs placebo + fulvestrant                            | Progression-free survival (PFS)                            |
| ISRCTN26131497 [4] | II    | Non-randomized   | Luminal B primary breast cancer                | Pictilisib + anastrozole   | Tumor cell proliferation (Ki67)                            |

## Key Trial Endpoints and Outcomes

### Safety Endpoints

Safety was a **primary endpoint** in the phase Ib study, with comprehensive monitoring of adverse events (AEs).

In the NCT00960960 trial:

- **100% of patients (69/69)** experienced at least one AE during the study period.
- **Grade  $\geq 3$  AEs** were reported in 72.5% (50/69) of patients.
- **Serious AEs** occurred in 30.4% (21/69) of patients.
- **AEs leading to death** were reported in 2.9% (2/69) of patients.
- **Dose-limiting toxicities** occurred in 8.7% (6/69) of patients, leading to establishment of the MTD and recommended phase II dose for the combinations tested [2].

In the phase II FERGI trial, safety concerns were notable:

- In Part 1, **grade 3 or worse AEs** occurred in 61% (54/89) of patients in the **pictilisib** group compared to 28% (22/79) in the placebo group.
- **Treatment-related serious AEs** were reported in 16% (14/89) of **pictilisib** patients versus only 1% (1/79) in the placebo group [3].

The safety profile of **pictilisib** revealed **class-specific toxicities** associated with pan-PI3K inhibition, which ultimately limited its clinical development compared to more selective PI3K inhibitors.

## Efficacy Endpoints

Efficacy was assessed as a **secondary endpoint** in the phase Ib study and as a **primary endpoint** in the phase II study:

- In the phase Ib NCT00960960 trial, the **objective response rate** was 32.7% among 58 evaluable patients, comprising **2 complete responses (3.4%)** and **17 partial responses (29.3%)**, demonstrating preliminary antitumor activity [2].
- In the phase II FERGI trial, the combination of **pictilisib** with fulvestrant **did not significantly improve PFS** compared to fulvestrant alone:
  - In Part 1: Median PFS was 6.6 months with **pictilisib** versus 5.1 months with placebo (HR 0.74; 95% CI 0.52-1.06; p=0.096).
  - In patients with PIK3CA mutations: Median PFS was 6.5 months with **pictilisib** versus 5.1 months with placebo (HR 0.73; 95% CI 0.42-1.28; p=0.268).
  - In patients without PIK3CA mutations: Median PFS was 5.8 months with **pictilisib** versus 3.6 months with placebo (HR 0.72; 95% CI 0.42-1.23; p=0.23).

- In Part 2 (PIK3CA-mutated only): Median PFS was 5.4 months with **pictilisib** versus 10.0 months with placebo (HR 1.07; 95% CI 0.53-2.18; p=0.84) [3].

## Biomarker and Pharmacokinetic Endpoints

- **Pharmacokinetic assessments** in the phase Ib study demonstrated no drug-drug interaction between **pictilisib** and paclitaxel, with **pictilisib** exhibiting a **dose-proportional pharmacokinetic profile** [2].
- **Biomarker analyses** focused on **PIK3CA mutation status** using tumor tissue collected at baseline. However, unlike more selective PI3K $\alpha$  inhibitors, **pictilisib** activity did not correlate strongly with PIK3CA mutation status in the FERGI trial, suggesting that pan-PI3K inhibition might have different predictive biomarkers than isoform-specific inhibitors [3].

Table 2: Summary of Key Efficacy Results from **Pictilisib** Clinical Trials

| Trial                    | Patient Population | Treatment Arms           | Median PFS (months) | Hazard Ratio (95% CI) | Objective Response Rate |
|--------------------------|--------------------|--------------------------|---------------------|-----------------------|-------------------------|
| NCT01437566 (Part 1) [3] | Overall population | Pictilisib + fulvestrant | 6.6                 | 0.74 (0.52-1.06)      | Not reported            |
|                          |                    | Placebo + fulvestrant    | 5.1                 |                       |                         |
| NCT01437566 (Part 1) [3] | PIK3CA mutated     | Pictilisib + fulvestrant | 6.5                 | 0.73 (0.42-1.28)      | Not reported            |
|                          |                    | Placebo + fulvestrant    | 5.1                 |                       |                         |
| NCT01437566 (Part 1) [3] | PIK3CA wild-type   | Pictilisib + fulvestrant | 5.8                 | 0.72 (0.42-1.23)      | Not reported            |
|                          |                    | Placebo + fulvestrant    | 3.6                 |                       |                         |

| Trial           | Patient Population       | Treatment Arms          | Median PFS (months)  | Hazard Ratio (95% CI) | Objective Response Rate |
|-----------------|--------------------------|-------------------------|----------------------|-----------------------|-------------------------|
| NCT00960960 [2] | Metastatic breast cancer | Pictilisib combinations | Not primary endpoint | Not applicable        | 32.7% (2 CR + 17 PR)    |

## Experimental Protocols and Methodologies

### PIK3CA Mutation Testing Protocol

**Purpose:** To identify activating mutations in the PIK3CA gene, which encodes the catalytic subunit of PI3K, for patient stratification and biomarker analysis.

#### Methodology:

- **Tumor tissue collection:** Archival formalin-fixed paraffin-embedded (FFPE) tumor tissue blocks or freshly cut sections are collected prior to treatment initiation.
- **DNA extraction:** Macro-dissection of tumor-rich areas is performed to ensure  $\geq 50\%$  tumor content. DNA is extracted using commercial kits (e.g., QIAamp DNA FFPE Tissue Kit) following manufacturer's instructions.
- **Mutation analysis:** Utilizing **PCR-based sequencing methods** or **validated companion diagnostic tests**:
  - Amplify key exons (particularly exons 9 and 20) where  $>80\%$  of PIK3CA mutations occur.
  - Use Sanger sequencing or next-generation sequencing panels with appropriate controls.
  - Confirm mutation status with orthogonal methods if needed.
- **Quality control:** Include positive and negative controls in each run. Assess DNA quality and quantity through spectrophotometry or fluorometry [3].

### Pharmacodynamic Biomarker Assessment

**Purpose:** To demonstrate target engagement and pathway modulation in tumor tissue and/or surrogate tissues.

#### Methodology:

- **Paired tumor biopsies:** Collect pre-treatment and on-treatment (e.g., day 15 of cycle 1) tumor biopsies when feasible.

- **Immunohistochemistry (IHC) analysis:**
  - Stain for **phospho-AKT (Ser473)** and **phospho-S6 (Ser235/236)** as downstream markers of PI3K pathway activity.
  - Use validated antibodies with appropriate antigen retrieval methods.
  - Implement semi-quantitative scoring systems (H-score or Allred score) by experienced pathologists.
- **Blood-based biomarkers:** Collect plasma samples for measurement of **fasting blood glucose** and **insulin levels** as pharmacodynamic markers of systemic PI3K inhibition [1].

## Response Assessment Protocol

**Purpose:** To evaluate antitumor activity based on standardized criteria.

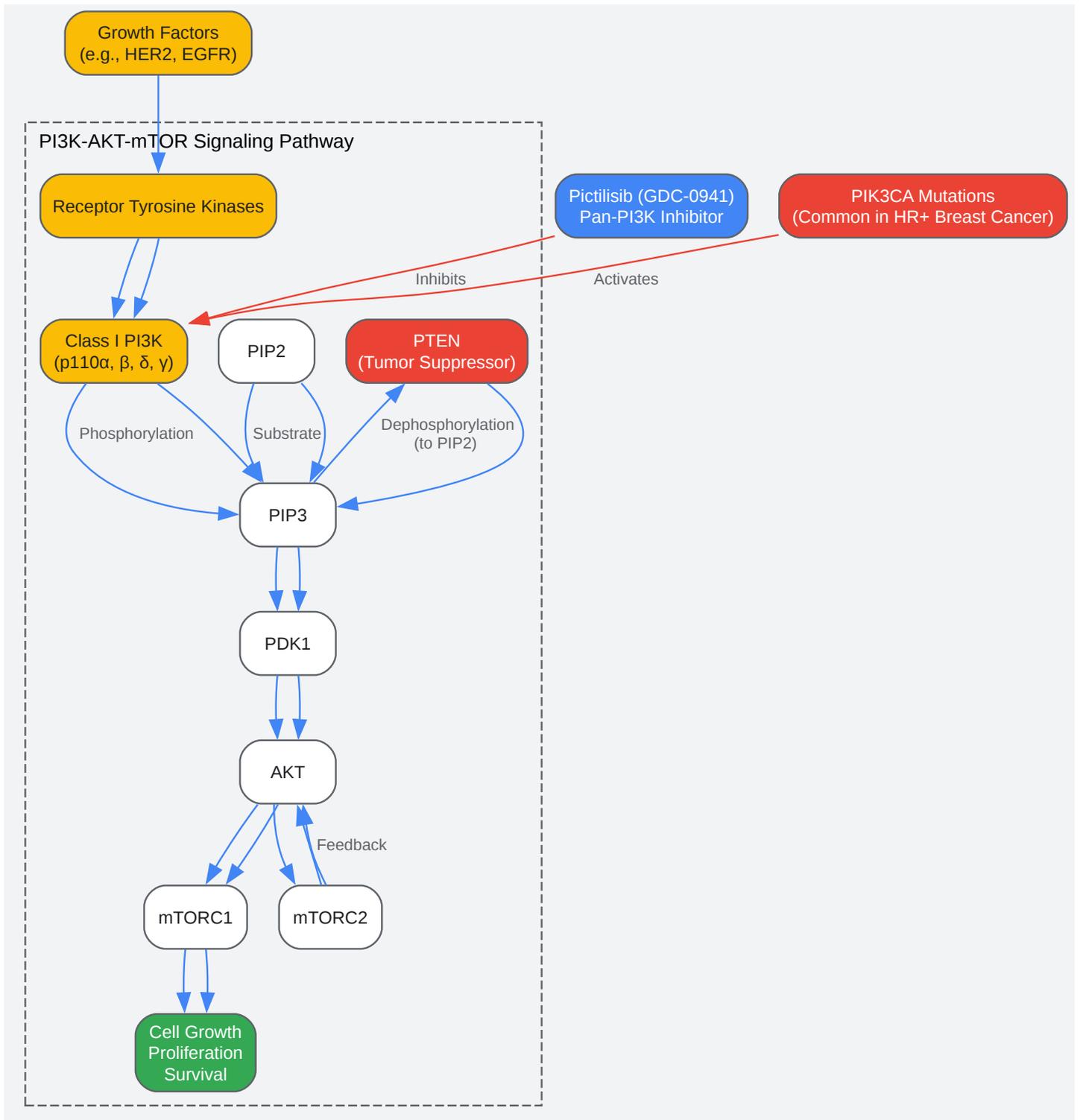
### Methodology:

- **Tumor assessments:** Conduct according to **RECIST v1.0** or **RECIST v1.1** guidelines.
- **Schedule:** Perform tumor imaging (CT or MRI) at screening, then every 8 weeks for the first 32 weeks, and every 12 weeks thereafter.
- **Assessment procedure:**
  - Measure all target lesions (up to 5 per organ, maximum 10 total) with longest diameter  $\geq 10$  mm.
  - Identify all non-target lesions.
  - Calculate sum of diameters of target lesions and compare to baseline.
  - Define objective responses according to RECIST criteria:
    - Complete Response (CR): Disappearance of all target and non-target lesions.
    - Partial Response (PR):  $\geq 30\%$  decrease in sum of diameters of target lesions.
    - Progressive Disease (PD):  $\geq 20\%$  increase in sum of diameters or appearance of new lesions.
    - Stable Disease (SD): Neither sufficient shrinkage for PR nor sufficient increase for PD [2] [3].

## Signaling Pathways and Trial Schema Diagrams

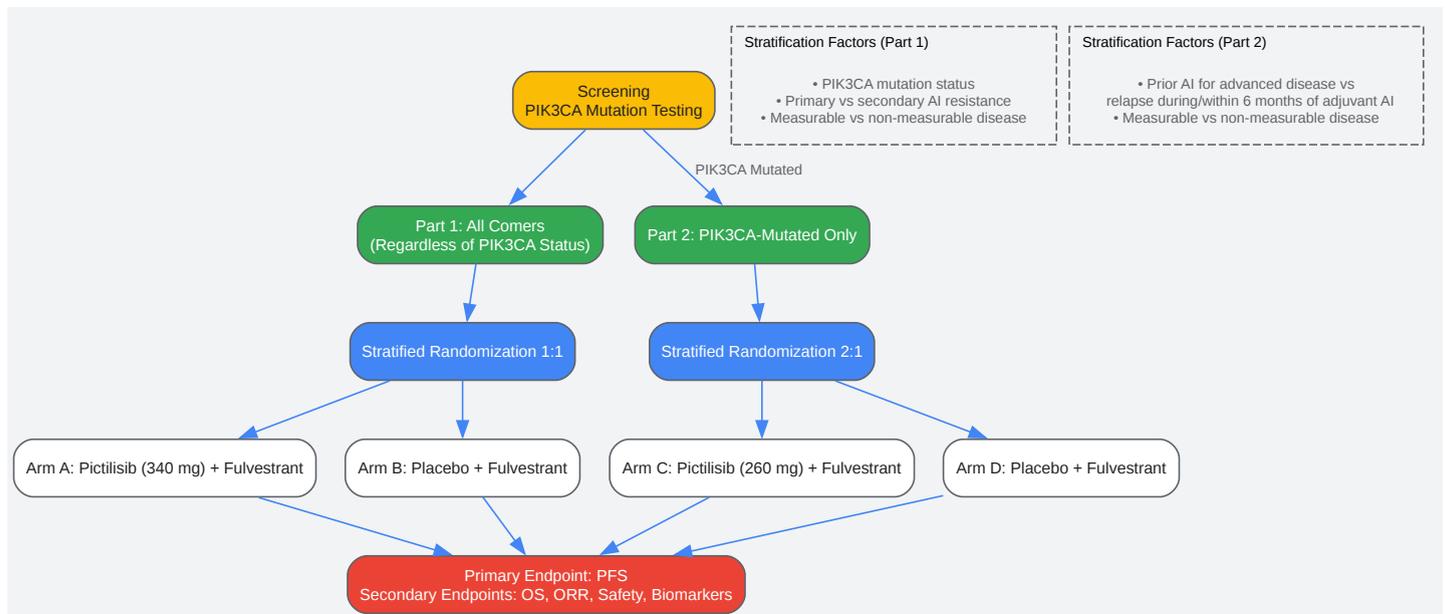
The following diagrams visualize the PI3K signaling pathway targeted by **pictilisib** and the structure of the key clinical trials.

## PI3K-AKT-mTOR Signaling Pathway and Pictilisib Mechanism



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## Phase II FERGI Trial Schema (NCT01437566)



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## Discussion and Future Perspectives

The clinical development of **pictilisib** provides important insights for **PI3K inhibitor drug development**. While the phase Ib study demonstrated the **feasibility of combining pictilisib** with chemotherapy and targeted agents, the phase II FERGI trial highlighted the challenges with this first-generation pan-PI3K inhibitor. The **lack of significant improvement in PFS**, coupled with **substantial toxicity**, limited **pictilisib's** clinical development in breast cancer [3].

Several factors likely contributed to these results. First, the **toxicity profile of pan-PI3K inhibition** may have prevented administration of sufficiently efficacious doses, as dose reductions and discontinuations were

common. Second, the **patient selection strategy** based solely on PIK3CA mutations may not have been optimal for a pan-PI3K inhibitor, as these agents might be effective in tumors with other PI3K pathway alterations (e.g., PTEN loss, HER2 amplification). Third, **feedback mechanisms** within the PI3K pathway and crosstalk with other signaling pathways may have limited the efficacy of single-pathway inhibition [5].

The **pictilisib** development program informed subsequent generations of PI3K inhibitors. More **isoform-selective PI3K inhibitors**, such as the PI3K $\alpha$ -specific inhibitor alpelisib, have demonstrated improved therapeutic indices and clinical efficacy in PIK3CA-mutant breast cancer. Additionally, the concept of **triple combination therapy** targeting PI3K alongside CDK4/6 inhibition and endocrine therapy has emerged as a promising approach based on laboratory research showing that breast cancer cells develop resistance to CDK4/6 inhibitors through PI3K pathway activation [1].

Recent advances in the field include the development of **inavolisib**, a next-generation PI3K $\alpha$  inhibitor that not only blocks PI3K activity but also triggers degradation of the mutated PI3K $\alpha$  protein. This targeted protein degradation approach offers potential advantages in reducing toxicity while maintaining efficacy. The phase III INAVO120 study presented at ASCO 2025 demonstrated the potential of inavolisib in combination with palbociclib and fulvestrant in patients with PIK3CA-mutated, hormone receptor-positive metastatic breast cancer [1] [6].

## Conclusion

The comprehensive clinical trial program for **pictilisib**, encompassing phase Ib and II studies, provided valuable insights into the challenges and considerations for targeting the PI3K pathway in cancer therapy. While **pictilisib** demonstrated **preliminary antitumor activity** and a **manageable safety profile** in early-phase trials, its development was ultimately limited by **toxicity concerns** and **lack of sufficient efficacy** in randomized settings. The experimental protocols and biomarker strategies developed during **pictilisib**'s clinical program have informed subsequent drug development efforts, leading to more selective PI3K inhibitors with improved therapeutic indices. The **pictilisib** experience underscores the importance of **patient stratification biomarkers**, **rational combination strategies**, and **therapeutic index optimization** in molecularly targeted cancer drug development.

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## References

1. PI3K inhibitors feature [icr.ac.uk]
2. A phase Ib study of pictilisib (GDC-0941) in combination with ... [pmc.ncbi.nlm.nih.gov]
3. Pictilisib for oestrogen receptor-positive, aromatase inhibitor ... [pmc.ncbi.nlm.nih.gov]
4. Pictilisib - an overview [sciencedirect.com]
5. PI3K inhibitors as new cancer therapeutics: implications for ... [dovepress.com]
6. PI3K Inhibitor Pipeline 2025: Key Companies, MOA, ROA ... [theglobeandmail.com]

To cite this document: Smolecule. [Pictilisib Clinical Trial Design and Endpoints: Application Notes and Experimental Protocols]. Smolecule, [2026]. [Online PDF]. Available at:

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